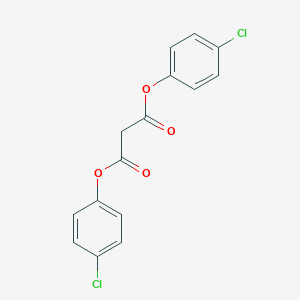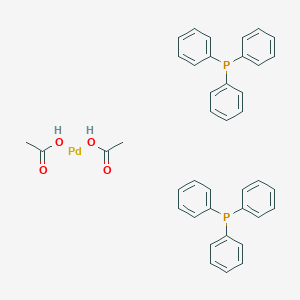![molecular formula C18H20N4OS B076165 N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline CAS No. 13443-90-8](/img/structure/B76165.png)
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline is a synthetic compound that has been widely used in scientific research. It is commonly referred to as "MDBD" and has a molecular formula of C20H23N3O2S. This compound has been found to have various applications in the field of biochemistry and physiology.
Mecanismo De Acción
MDBD works by binding to specific proteins and cellular structures in cells. Once bound, it fluoresces, allowing researchers to visualize and track the labeled structures. The exact mechanism of action of MDBD is still not fully understood and is an area of ongoing research.
Biochemical and Physiological Effects:
MDBD has been found to have minimal biochemical and physiological effects on cells. It has been shown to be non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDBD has several advantages for lab experiments. It is a highly specific fluorescent dye that can be used to label and visualize specific proteins and cellular structures in live cells. It is also non-toxic and non-cytotoxic, making it a safe and reliable tool for scientific research.
However, there are also limitations to the use of MDBD. It is a synthetic compound that may not accurately reflect the behavior of natural compounds in cells. Additionally, MDBD is a relatively new compound, and its long-term effects on cells and organisms are still unknown.
Direcciones Futuras
There are several future directions for the use of MDBD in scientific research. One area of research is in the development of new fluorescent dyes that can be used to label and visualize specific cellular structures. Another area of research is in the development of new imaging techniques that can be used to study the dynamics of cellular processes in real-time.
In conclusion, N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline is a synthetic compound that has been widely used in scientific research. Its applications in the field of biochemistry and physiology have allowed researchers to gain a better understanding of cellular processes and the activity of neurons in the brain. While there are limitations to its use, MDBD remains a safe and reliable tool for scientific research, and ongoing research will continue to expand its applications in the future.
Métodos De Síntesis
MDBD can be synthesized using a two-step process. In the first step, 6-methoxy-1,3-benzothiazol-2-amine is reacted with ethyl diazoacetate in the presence of a copper catalyst to form 6-methoxy-1,3-benzothiazol-2-yl diazoacetate. In the second step, the diazoacetate is reacted with N,N-diethylaniline in the presence of a palladium catalyst to form MDBD.
Aplicaciones Científicas De Investigación
MDBD has been used in various scientific research applications. One of its main applications is in the field of fluorescence microscopy. MDBD is a fluorescent dye that can be used to label and visualize specific proteins and cellular structures in live cells. This has allowed researchers to study the dynamics of cellular processes in real-time.
MDBD has also been used in the field of neuroscience. It has been found to be a useful tool for studying the activity of neurons in the brain. MDBD can be used to label specific neurons and track their activity in response to different stimuli. This has allowed researchers to gain a better understanding of how the brain processes information.
Propiedades
Número CAS |
13443-90-8 |
|---|---|
Fórmula molecular |
C18H20N4OS |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
N,N-diethyl-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]aniline |
InChI |
InChI=1S/C18H20N4OS/c1-4-22(5-2)14-8-6-13(7-9-14)20-21-18-19-16-11-10-15(23-3)12-17(16)24-18/h6-12H,4-5H2,1-3H3 |
Clave InChI |
QPNBYKOUCCEXOD-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




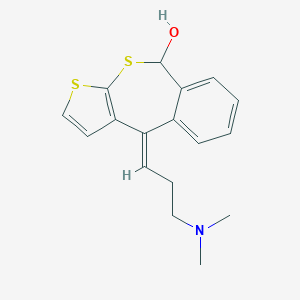

![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
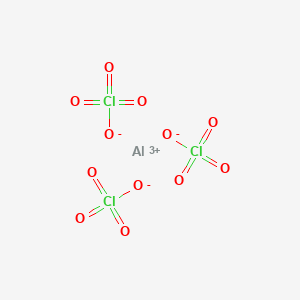
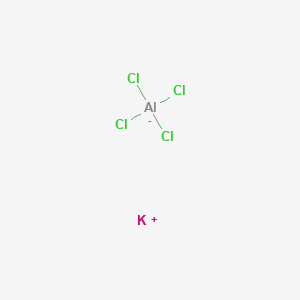


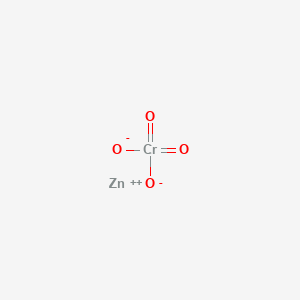
![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
